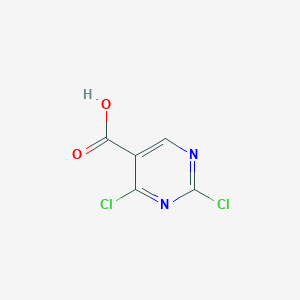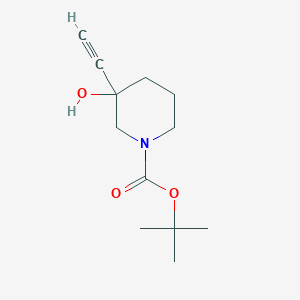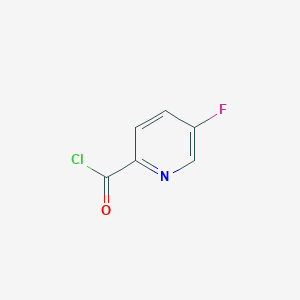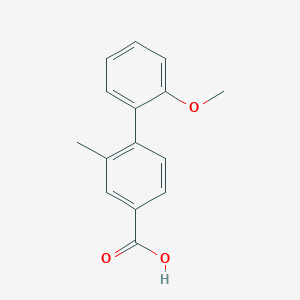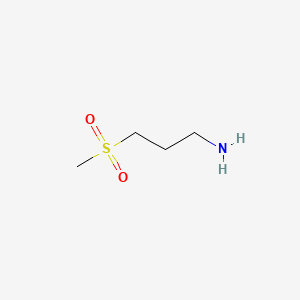
9-Chloro-9-decenenitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
9-Chloro-9-decenenitrile is an organic compound with the molecular formula C10H16ClN It is a nitrile derivative characterized by the presence of a chlorine atom and a nitrile group attached to a decene chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9-Chloro-9-decenenitrile typically involves the chlorination of 9-decenenitrile. This process can be carried out using thionyl chloride or phosphoryl chloride as chlorinating agents. The reaction is usually conducted under controlled conditions to ensure the selective chlorination at the 9th position of the decene chain.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chlorination processes using similar reagents. The reaction conditions are optimized to maximize yield and purity, often involving the use of catalysts and specific temperature and pressure conditions.
Chemical Reactions Analysis
Types of Reactions
9-Chloro-9-decenenitrile can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles, such as amines or alkoxides, to form different derivatives.
Reduction Reactions: The nitrile group can be reduced to an amine group using reducing agents like lithium aluminum hydride.
Oxidation Reactions: The compound can be oxidized to form corresponding acids or other oxidized derivatives.
Common Reagents and Conditions
Substitution: Reagents like sodium alkoxides or amines in the presence of a base.
Reduction: Lithium aluminum hydride or catalytic hydrogenation.
Oxidation: Potassium permanganate or other strong oxidizing agents.
Major Products Formed
Substitution: Formation of 9-alkoxy-9-decenenitrile or 9-amino-9-decenenitrile.
Reduction: Formation of 9-amino-9-decene.
Oxidation: Formation of 9-chloro-9-decenoic acid.
Scientific Research Applications
9-Chloro-9-decenenitrile has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 9-Chloro-9-decenenitrile involves its interaction with molecular targets through its reactive chlorine and nitrile groups. These functional groups can participate in various chemical reactions, leading to the formation of new compounds with potential biological activities. The exact pathways and molecular targets depend on the specific application and the nature of the interactions.
Comparison with Similar Compounds
Similar Compounds
9-Bromo-9-decenenitrile: Similar structure but with a bromine atom instead of chlorine.
9-Iodo-9-decenenitrile: Similar structure but with an iodine atom instead of chlorine.
9-Fluoro-9-decenenitrile: Similar structure but with a fluorine atom instead of chlorine.
Uniqueness
9-Chloro-9-decenenitrile is unique due to the specific reactivity of the chlorine atom, which can lead to different chemical behaviors compared to its bromine, iodine, or fluorine counterparts. This uniqueness makes it valuable for specific synthetic applications and potential biological activities.
Properties
IUPAC Name |
9-chlorodec-9-enenitrile |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16ClN/c1-10(11)8-6-4-2-3-5-7-9-12/h1-8H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GDBQXEOLOCZOQW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=C(CCCCCCCC#N)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16ClN |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.69 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


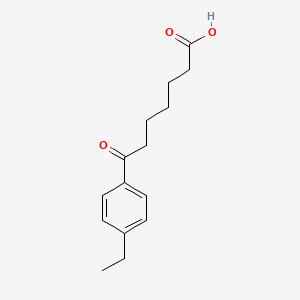
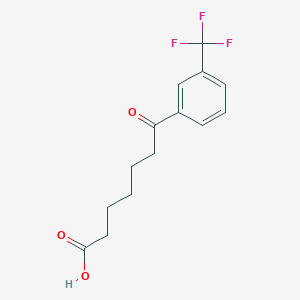
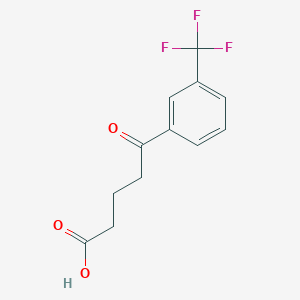
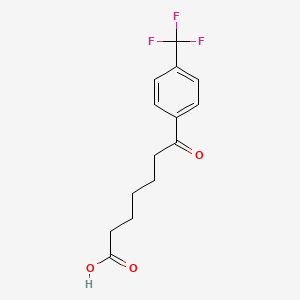
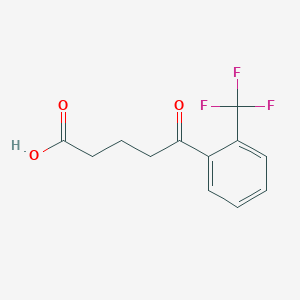
![(5,6-Dihydro-4H-pyrrolo[1,2-b]pyrazol-2-yl)methanol](/img/structure/B1323495.png)
![6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carboxylic acid](/img/structure/B1323497.png)
